3-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde
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Overview
Description
3-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde is a boronic acid derivative with the empirical formula C12H12BNO5 and a molecular weight of 261.04 g/mol . This compound is known for its unique structure, which includes a boron atom integrated into a heterocyclic ring, making it a valuable reagent in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde typically involves the reaction of 3-formylphenylboronic acid with a suitable amine and a boronic acid derivative under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions with halides in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Palladium catalyst, halides
Major Products Formed
Oxidation: 3-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzoic acid
Reduction: 3-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the halide used
Scientific Research Applications
3-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating various chemical transformations. In Suzuki-Miyaura cross-coupling reactions, the boronic acid moiety reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- 3-Formylphenylboronic acid MIDA ester
- 3-Methoxycarbonylphenylboronic acid MIDA ester
- 4-(1,3,6,2-Dioxazaborocan-2-yl)benzonitrile
Uniqueness
3-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde is unique due to its specific structure, which includes a boron atom integrated into a heterocyclic ring. This structure imparts unique reactivity and stability, making it a valuable reagent in various chemical reactions and scientific research applications .
Properties
Molecular Formula |
C12H16BNO3 |
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Molecular Weight |
233.07 g/mol |
IUPAC Name |
3-(6-methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde |
InChI |
InChI=1S/C12H16BNO3/c1-14-5-7-16-13(17-8-6-14)12-4-2-3-11(9-12)10-15/h2-4,9-10H,5-8H2,1H3 |
InChI Key |
DCVDSPQCGIEHCK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCN(CCO1)C)C2=CC(=CC=C2)C=O |
Origin of Product |
United States |
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